3-[2-(Methylamino)ethoxy]propan-1-ol
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Overview
Description
3-[2-(Methylamino)ethoxy]propan-1-ol is an organic compound with the molecular formula C6H15NO2. It is a versatile chemical used in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes both an amino group and an alcohol group, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylamino)ethoxy]propan-1-ol typically involves the reaction of 3-chloropropan-1-ol with 2-(methylamino)ethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the 2-(methylamino)ethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces waste generation.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Methylamino)ethoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
3-[2-(Methylamino)ethoxy]propan-1-ol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Methylamino)ethoxy]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The presence of both amino and alcohol groups allows for versatile binding modes, enhancing its efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
3-Methylamino-1-propanol: Similar structure but lacks the ethoxy group.
2-(2-(Methylamino)ethoxy)ethan-1-ol: Similar structure but with an additional ethylene group.
3-(Methylamino)-1-phenylpropan-1-ol: Contains a phenyl group, making it more hydrophobic.
Uniqueness
3-[2-(Methylamino)ethoxy]propan-1-ol is unique due to its balanced hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Its structure allows for versatile chemical modifications, enhancing its utility in synthetic chemistry and drug development.
Properties
CAS No. |
1557345-93-3 |
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Molecular Formula |
C6H15NO2 |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
3-[2-(methylamino)ethoxy]propan-1-ol |
InChI |
InChI=1S/C6H15NO2/c1-7-3-6-9-5-2-4-8/h7-8H,2-6H2,1H3 |
InChI Key |
SKVMFPJTLMIOOM-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOCCCO |
Origin of Product |
United States |
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